molecular formula C15H7BrN4O2 B1231021 6-Bromogranulatimide

6-Bromogranulatimide

Cat. No.: B1231021
M. Wt: 355.15 g/mol
InChI Key: KBJRYQFFLQATPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromogranulatimide is a natural product found in Didemnum granulatum with data available.

Scientific Research Applications

Natural Occurrence and Isolation

6-Bromogranulatimide, a minor alkaloid, was isolated from the ascidian Didemnum granulatum collected on the Brazilian coastline. This discovery confirmed previous assumptions about the occurrence of granulatimide as a natural product (Britton et al., 2001).

Inhibition of Bromodomain Proteins

Bromodomain and extra-terminal (BET) family proteins are drug targets for treatment of castration-resistant prostate cancer (CRPC). Benzo[d]isoxazole-containing compounds, including this compound analogues, have been developed as potent BET bromodomain inhibitors. These compounds demonstrated significant inhibition of cell growth, colony formation, and expression of AR and MYC in prostate cancer cell lines (Zhang et al., 2018).

Activation of Cytoprotective Cellular Modules

This compound has shown promise in activating cytoprotective cellular modules and suppressing cellular senescence-mediated biomolecular damage in human fibroblasts. Its role in reducing oxidative load and DNA damage, while promoting antioxidant and proteostatic modules, suggests potential applications in aging-related diseases (Sklirou et al., 2017).

Tyrosine Kinase Inhibition

Novel bromo-pyrimidine analogues, including this compound derivatives, have been synthesized and evaluated as anticancer agents. They exhibited potent activity as Bcr/Abl tyrosine kinase inhibitors, presenting as potential therapeutic agents for cancers like chronic myeloid leukemia (Munikrishnappa et al., 2021).

Sequence-specific Crosslinking Agents

This compound has been utilized as a sequence-specific crosslinking agent for nucleic acids. It demonstrated the capability to selectively block genetic sequences, offering potential applications in genetic research and therapeutic interventions (Summerton & Bartlett, 1978).

Properties

Molecular Formula

C15H7BrN4O2

Molecular Weight

355.15 g/mol

IUPAC Name

16-bromo-3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13(18),14,16-heptaene-8,10-dione

InChI

InChI=1S/C15H7BrN4O2/c16-5-1-2-6-7(3-5)19-12-8(6)9-10(15(22)20-14(9)21)11-13(12)18-4-17-11/h1-4,19H,(H,17,18)(H,20,21,22)

InChI Key

KBJRYQFFLQATPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C4C(=C5C(=C23)C(=O)NC5=O)N=CN4

Synonyms

6-bromogranulatimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromogranulatimide
Reactant of Route 2
Reactant of Route 2
6-Bromogranulatimide
Reactant of Route 3
6-Bromogranulatimide
Reactant of Route 4
6-Bromogranulatimide
Reactant of Route 5
6-Bromogranulatimide
Reactant of Route 6
6-Bromogranulatimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.